Plasma Proteolytic Stability of Factor XIIa Inhibitory Peptides: Norarginine vs. Arginine at the N-Terminus
In a phage-display-optimised peptide macrocycle inhibitor of coagulation factor XIIa, substituting the N-terminal L-arginine residue with L-norarginine improved plasma proteolytic stability while retaining high target affinity [1]. The parent peptide bearing N-terminal arginine displayed a Ki of 0.84 ± 0.03 nM against FXIIa; the norarginine-substituted analogue exhibited a Ki of 1.63 ± 0.18 nM and a plasma half-life of 16 ± 4 h, with >27,000-fold selectivity over related serine proteases [1]. This demonstrates that norarginine can rescue pharmacokinetic liabilities in peptide therapeutics without catastrophic loss of potency.
| Evidence Dimension | Plasma half-life (t₁/₂) and inhibitory affinity (Ki) for coagulation factor XIIa |
|---|---|
| Target Compound Data | Norarginine-substituted peptide: Ki = 1.63 ± 0.18 nM; t₁/₂(plasma) = 16 ± 4 h |
| Comparator Or Baseline | Parent arginine-substituted peptide: Ki = 0.84 ± 0.03 nM (t₁/₂ not reported; presumed short) |
| Quantified Difference | Ki shift: +0.79 nM (~2-fold reduction in affinity); Plasma t₁/₂ gain: from unmeasurable to 16 ± 4 h |
| Conditions | Human plasma ex vivo; FXIIa enzymatic inhibition assay |
Why This Matters
This evidence directly supports selecting norarginine over arginine as an N-terminal residue when plasma stability is a critical design parameter for peptide macrocycle inhibitors.
- [1] Wilbs, J.; Middendorp, S. J.; Heinis, C. Peptide macrocycle inhibitor of coagulation factor XII with subnanomolar affinity and high target selectivity. J. Med. Chem. 2017, 60 (5), 2051–2059. View Source
